1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate
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Overview
Description
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate is a complex organic compound characterized by the presence of chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions under controlled conditions, utilizing advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)phenyl urea
- 4-chloro-3-(trifluoromethyl)phenyl piperidinol
Uniqueness
1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14Cl2F3N3O2S |
---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C19H14Cl2F3N3O2S/c1-25-18(26-11-4-7-14(21)13(8-11)19(22,23)24)30-15-9-16(28)27(17(15)29)12-5-2-10(20)3-6-12/h2-8,15H,9H2,1H3,(H,25,26) |
InChI Key |
QJAZBPWKQJYDGG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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